1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene
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Overview
Description
1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an ethoxy group, an isocyanate group, and a methoxymethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-ethoxy-2-(methoxymethyl)benzene with phosgene (COCl2) to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form amines.
Hydrolysis: The isocyanate group can be hydrolyzed to form amines and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, such as proteins, through the formation of stable urea or carbamate linkages.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of ureas and carbamates .
The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may modify proteins by reacting with amino groups, leading to changes in protein function.
Comparison with Similar Compounds
1-Ethoxy-4-isocyanato-2-(methoxymethyl)benzene can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Similar in reactivity but lacks the ethoxy and methoxymethyl groups, making it less versatile in certain applications.
Methyl isocyanate: Highly reactive but more toxic and less stable than this compound.
Toluene diisocyanate: Commonly used in the production of polyurethanes but differs in structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
88715-95-1 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-ethoxy-4-isocyanato-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-5-4-10(12-8-13)6-9(11)7-14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
YGEKHUZHTXSKRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N=C=O)COC |
Origin of Product |
United States |
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